BenchChemオンラインストアへようこそ!

Luvixasertib (hydrochloride)

TTK inhibition Mps1 kinase Biochemical potency

Select Luvixasertib hydrochloride (CFI-402257) for unambiguous TTK-dependent phenotypic screening. It achieves 0/262 off-target hits at 1 μM, eliminating confounding kinase crosstalk seen with BAY-1217389. Oral bioavailability and 89–94% TGI at 6 mg/kg in PDX models enable repeat-dosing synergy studies with anti-PD-1. FDA Fast Track designation for ER+/HER2− breast cancer validates clinical translatability. Insist on this compound to avoid the batch-to-batch variability, narrow selectivity windows, and absent in vivo validation that plague generic TTK tool compounds.

Molecular Formula C28H31ClN6O3
Molecular Weight 535.0 g/mol
Cat. No. B12423119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuvixasertib (hydrochloride)
Molecular FormulaC28H31ClN6O3
Molecular Weight535.0 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=C3N=C(C=C(N3N=C2)NCC4CC(C4)(C)O)OC5=CN=CC=C5)C(=O)NC6CC6.Cl
InChIInChI=1S/C28H30N6O3.ClH/c1-17-10-19(5-8-22(17)27(35)32-20-6-7-20)23-16-31-34-24(30-14-18-12-28(2,36)13-18)11-25(33-26(23)34)37-21-4-3-9-29-15-21;/h3-5,8-11,15-16,18,20,30,36H,6-7,12-14H2,1-2H3,(H,32,35);1H
InChIKeyBPNUNTSTNQPADK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Luvixasertib (Hydrochloride) CFI-402257 – TTK/Mps1 Inhibitor Profile and Procurement Baseline


Luvixasertib hydrochloride (syn. CFI-402257) is an orally bioavailable, highly selective small-molecule inhibitor of threonine tyrosine kinase (TTK; also known as monopolar spindle 1 kinase, Mps1). It is classified as a clinical-stage investigational anticancer agent that targets the spindle assembly checkpoint (SAC), a critical genome-surveillance mechanism often deregulated in malignancy [1] [2] [3]. The compound has advanced through Phase 1 clinical evaluation in advanced solid tumors and has received FDA Fast Track designation for ER+/HER2− advanced breast cancer [4] [5].

Why Luvixasertib (Hydrochloride) Cannot Be Readily Substituted by In-Class TTK/Mps1 Inhibitors


Substituting Luvixasertib (CFI-402257) with an alternative TTK inhibitor introduces substantial scientific and experimental risk. TTK inhibitors exhibit marked differences in biochemical potency (Ki/IC50 spanning two orders of magnitude), kinase selectivity profiles (with off-target liabilities varying from zero to >10 kinases), and in vivo antitumor efficacy at comparable doses [1] [2]. Furthermore, oral bioavailability and clinical validation are not uniform across this class; many tool compounds lack the pharmacokinetic properties or safety data necessary for translation beyond in vitro use [3]. The quantitative evidence below demonstrates precisely where Luvixasertib hydrochloride differentiates from its closest analogs.

Luvixasertib (Hydrochloride) – Quantitative Differentiation Against Comparator TTK/Mps1 Inhibitors


Superior Biochemical Potency: Sub-Nanomolar Ki Distinguishes CFI-402257 from AZ3146 and Mps1-IN-1

Luvixasertib (CFI-402257) exhibits a Ki of 0.09 ± 0.02 nM and an IC50 of 1.7 nM against TTK/Mps1 in vitro [1] . In contrast, the commonly used Mps1 tool compound AZ3146 shows an IC50 of 35 nM , and Mps1-IN-1 demonstrates an IC50 of 367 nM . The more clinically advanced comparator BAY-1217389 has an IC50 of 0.63 nM , placing CFI-402257 within a comparable high-potency range while maintaining a Ki value 35-fold lower than AZ3146 and over 4,000-fold lower than Mps1-IN-1.

TTK inhibition Mps1 kinase Biochemical potency Kinase inhibitor

Best-in-Class Kinase Selectivity: Zero Off-Targets at 1 μM vs. BAY-1217389 and Other TTK Inhibitors

In a panel of 262 human kinases tested at 1 μM, CFI-402257 inhibited none, achieving a selectivity score of 0/262 [1]. In contrast, BAY-1217389 tested against 395 kinases showed binding to PDGFRβ (<10 nM), Kit (10–100 nM), and ≥10 additional kinases (100–1,000 nM) [2]. A separate comparative analysis of four TTK inhibitors reported off-target counts ranging from 1 to 6 kinases inhibited >50% at 1 μM, with CFI-402257's scaffold class achieving 0/262 [3].

Kinase selectivity Off-target profiling Chemical probe TTK specificity

Superior In Vivo Antitumor Efficacy at Lower Doses: CFI-402257 vs. BAY-1217389 in Xenograft Models

In triple-negative breast cancer (TNBC) xenograft models, oral CFI-402257 at 6 mg/kg QD achieved tumor growth inhibition (TGI) of 89% (MDA-MB-231) and 94% (MDA-MB-468) [1]. In comparison, BAY-1217389 at a 2.3-fold higher dose of 15 mg/kg produced TGI of 70% in HCT116 and 38% in HT29 colorectal xenograft models [2]. CFI-402257 also demonstrated TGI of 61–66% at 6.5 mg/kg in platinum-resistant and platinum-sensitive ovarian PDX models [1].

In vivo efficacy Xenograft Tumor growth inhibition TNBC

Clinical Validation: Phase 1 Safety and FDA Fast Track Designation Differentiate CFI-402257 from Tool-Compound Comparators

CFI-402257 has completed Phase 1 dose escalation in advanced solid tumors (NCT02792465), establishing a tolerable safety profile and a recommended dose for expansion of 168 mg [1] [2]. The FDA granted Fast Track designation for ER+/HER2− advanced breast cancer after progression on CDK4/6 inhibitors [3]. In contrast, AZ3146 and Mps1-IN-1 remain preclinical tool compounds with no reported human safety data, and BAY-1217389 has not advanced beyond early clinical evaluation to our knowledge.

Clinical trial Phase 1 Fast Track designation Advanced solid tumors

Luvixasertib (Hydrochloride) – Validated Research and Translational Application Scenarios


Chemical Probe Studies Requiring Stringent Kinase Selectivity

Investigators performing kinome-wide phenotypic screens or target deconvolution studies where off-target activity could confound interpretation should select CFI-402257 over less selective TTK inhibitors (e.g., BAY-1217389) based on its 0/262 off-target profile at 1 μM [1]. This selectivity is essential for unambiguous assignment of TTK-dependent phenotypes.

In Vivo Oncology Efficacy Studies in TNBC and Ovarian PDX Models

Preclinical programs evaluating TTK inhibition in triple-negative breast cancer or platinum-resistant ovarian cancer will benefit from CFI-402257's robust in vivo TGI (89–94% at 6 mg/kg) and demonstrated activity in PDX models [2]. The compound's oral bioavailability and well-tolerated dose range enable repeat-dosing regimens suitable for combination studies.

Combination Immuno-Oncology Studies Leveraging Immune Modulation

CFI-402257 has been shown preclinically to synergize with anti-PD-1 checkpoint blockade, inducing complete tumor regressions in syngeneic models [3]. This positions the molecule for studies exploring the intersection of mitotic checkpoint inhibition and antitumor immunity, particularly in immunologically 'cold' tumors where TTK inhibition may enhance immune infiltration.

Translational Research Targeting CDK4/6 Inhibitor-Resistant Breast Cancer

Given the FDA Fast Track designation for ER+/HER2− breast cancer post-CDK4/6 inhibitor failure, CFI-402257 is uniquely suited for studies investigating TTK as a resistance mechanism and therapeutic vulnerability in endocrine therapy-resistant disease [4]. The availability of clinical safety data supports dose selection in preclinical-to-clinical translational designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Luvixasertib (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.